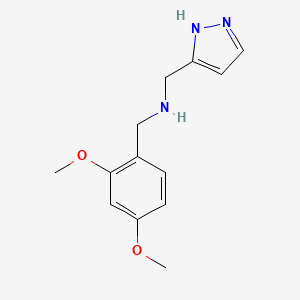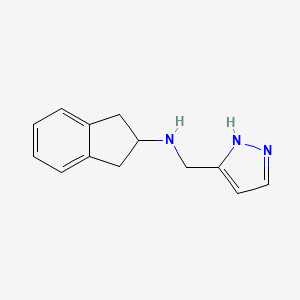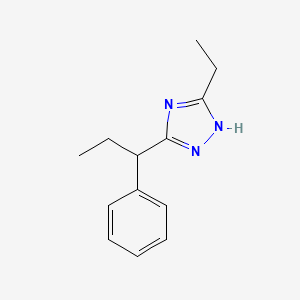
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as DMPM, is a chemical compound that has shown potential in various scientific research applications. This compound is a member of the phenylalkylamine class of compounds and has been studied extensively for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood, but it is believed to act as a selective agonist of the trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is its high selectivity for TAAR1, which allows for more precise manipulation of the receptor. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
1. Further studies on the effects of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine on neurotransmitter release and its potential use in the treatment of neurological disorders.
2. Development of new ligands based on the structure of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine for the selective targeting of TAAR1.
3. Investigation of the potential use of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a tool in neuroscience research, such as in the study of addiction and reward pathways in the brain.
4. Studies on the pharmacokinetics and toxicity of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine to determine its safety and suitability for clinical use.
In conclusion, 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its high selectivity for TAAR1 makes it an attractive target for the development of new drugs for the treatment of neurological disorders. However, further studies are needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 2,4-dimethylbenzyl chloride with pyrazole in the presence of a base such as sodium hydride. The resulting product is then treated with methylamine to yield the final product, 1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential use as a ligand in the development of new drugs for the treatment of various neurological disorders. It has also been studied for its effects on the central nervous system and its potential use as a tool in neuroscience research.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-12(11(2)7-10)8-14-9-13-5-6-15-16-13/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUWJZSLFDBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)




![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
